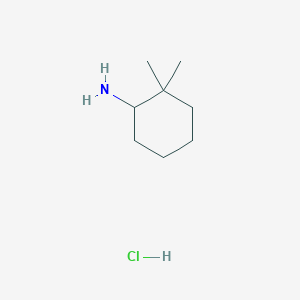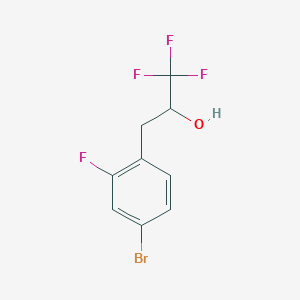
3-(2,4-Difluorophenyl)-2,2-dimethylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Difluorophenyl)-2,2-dimethylpropanoic acid is an organic compound with the molecular formula C11H12F2O2 This compound is characterized by the presence of two fluorine atoms attached to a phenyl ring and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenyl)-2,2-dimethylpropanoic acid typically involves the introduction of fluorine atoms into the phenyl ring followed by the formation of the propanoic acid moiety. One common method involves the use of fluorinated benzene derivatives as starting materials. The reaction conditions often require the use of strong bases and fluorinating agents to achieve the desired substitution on the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
3-(2,4-Difluorophenyl)-2,2-dimethylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
3-(2,4-Difluorophenyl)-2,2-dimethylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(2,4-Difluorophenyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(2,4-Difluorophenyl)propionic acid: This compound is structurally similar but lacks the dimethyl groups on the propanoic acid moiety.
2,4-Difluorobenzoic acid: Another related compound with a similar fluorinated phenyl ring but different functional groups.
Uniqueness
3-(2,4-Difluorophenyl)-2,2-dimethylpropanoic acid is unique due to the presence of both fluorine atoms and the dimethyl groups, which can influence its chemical reactivity and biological activity. These structural features may confer specific advantages in certain applications, such as increased stability or enhanced binding affinity.
特性
分子式 |
C11H12F2O2 |
|---|---|
分子量 |
214.21 g/mol |
IUPAC名 |
3-(2,4-difluorophenyl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C11H12F2O2/c1-11(2,10(14)15)6-7-3-4-8(12)5-9(7)13/h3-5H,6H2,1-2H3,(H,14,15) |
InChIキー |
LCZNWPOWGHKVHJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=C(C=C(C=C1)F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


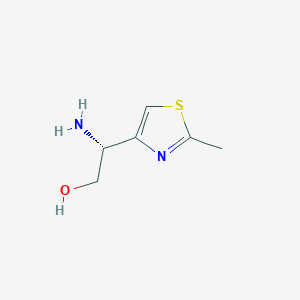
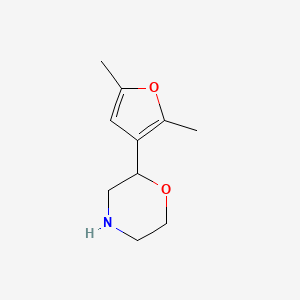

![5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B13588392.png)
![rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine](/img/structure/B13588394.png)
![N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide](/img/structure/B13588396.png)
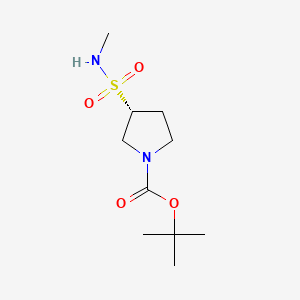
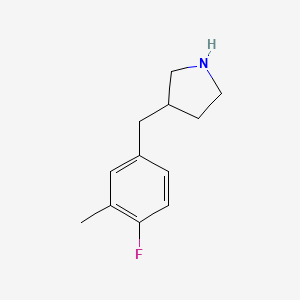
amine](/img/structure/B13588403.png)
